Journal Name:Journal of Thermoplastic Composite Materials
Journal ISSN:0892-7057
IF:3.027
Journal Website:http://jtc.sagepub.com/
Year of Origin:0
Publisher:SAGE Publications Ltd
Number of Articles Per Year:97
Publishing Cycle:Bimonthly
OA or Not:Not
Journal of Thermoplastic Composite Materials ( IF 3.027 ) Pub Date: 2023-07-24 , DOI:
10.1002/ijch.202300087
Oxidative C−H functionalization to form carbon–heteroatom bonds is a valuable method in organic synthesis, because it provides convenient routes to access valuable functionalized organic molecules as well as versatile precursors for further transformations.1 The reactions generally proceed in the presence of at least a stoichiometric amount of an oxidative reagent, which often cause degradation of atom efficiency. Recently, applications of electrochemical techniques have become an emerging tool in the transition-metal-catalyzed oxidative C−H functionalization2 to avoid the use of oxidative reagents. In 2009, our group demonstrated the synthetic utility of a combination of transition-metal-catalyzed C−H bond cleavage and electrochemical oxidation by the Pd-catalyzed C−H halogenation using hydrochloric and hydrobromic acids.3 Since then, we have reported various Pd-catalyzed electrochemical C−H halogenations4 including C−H iodination using I2.4a
One of the key features of the electrochemical reactions is that the reaction conditions can be controlled by turning the electricity supply on and off, which is suitable for application to one-pot reactions.5 By taking advantages of this feature, our group developed a one-pot reaction system in which a Pd catalyst is used for two different catalytic reactions by ON/OFF switching of the electric current (Scheme 1A).4a, 6 In this reaction, C−H iodination via a Pd(II)/Pd(IV) or Pd(II)/Pd(III) cycle7 was first conducted under anodic oxidation conditions, and after turing off the electricity, Suzuki-Miyaura coupling of the formed aryl iodide with an arylboronic acid was performed under basic conditions using the already-present Pd catalyst in a Pd(0)/Pd(II) cycle.
Scheme 1Open in figure viewerPowerPoint
The Use of Electric Current Switching for One-Pot C−H Halogenation/Cross-Coupling
We envisioned that the reversal of the order of the cross-coupling and the electrochemical C−H halogenation may lead to the development of an “OFF/ON” switching protocol for a new type of one-pot reaction. Here we report a one-pot synthesis of 2-(2-bromoaryl)pyridines by cross-coupling and subsequent electrochemical C−H bromination (Scheme 1B). Suzuki-Miyaura cross-coupling of 2-bromopyridines 1 with arylboronic acids 2 (electric current: OFF), followed by Pd-catalyzed electrochemical C−H bromination of the resulting 2-arylpyridines 3 (electric current: ON) gave bromoarenes 4. The source of the Br atoms in the C−H bromination may either be the aquaous HBr solution or the Br atom in substrate 1. Therefore, the one-pot reaction can be conducted without an additional Br source by employing H2SO4 instead of HBr for the C−H bromination to reincorporate the Br atom of 1 into product 4 (Scheme 1C). In addition, further arylation by OFF/ON/OFF two-times switching led to the formation of an N-containing teraryl derivative 5 (Scheme 1D)
First, the reaction of 2-bromopyridine (1 a) with 1.5 equiv. of 2-tolylboronic acid (2 a) in the presence of Cs2CO3 and 10 mol % of Pd(PPh3)4 was performed in DMA at 80 °C for 20 h in one of the chambers of an H-type divided cell without applying an electric current.8 After hydrobromic acid (2 M) was added to the other chamber, the resulting mixture was heated at 80 °C with a 20 mA constant electric current for 15 h (45 F mol−1), and 2-(2-tolyl)pyridine (3 aa) and C−H bromination product 4 aa were obtained in 42 and 30 % NMR yields, respectively (Table 1, entry 1). Increase of the reaction temperature of the anodic oxidation improved the yields of 4 aa (entries 2 and 3), and the reaction at 100 °C gave 4 aa in 76 % (entry 3). Reduction of the electric current to 10 mA (22 F mol−1) decreased the amount of remaining 3 aa with slightly enhancing the yield of 4 aa (entry 4). Further decrease of the electric current to 5 mA (11 F mol−1) retarded the reaction (entry 5). After screening the reaction time, 20 h (15 F mol−1) was found optimal for the C−H bromination, and 4 aa was obtained in 88 % NMR yield and 74 % isolated yield (entries 5–7).
Table 1. Optimization of Pd-Catalyzed One-Pot Cross-Coupling/Electrochemical C−H Bromination of 1 a with 2 a.
entry
temp
(°C)
X
(mA)
time
(h)
charge
(F mol−1)
NMR yields (%)
3 aa
4 aa
1
80
20
15
45
42
30
2
90
20
15
45
17
56
3
100
20
15
45
9
76
4
100
10
15
22
1
79
5
100
5
15
11
6
75
6
100
5
20
15
1
88 (74)b
7
100
5
24
18
trace
84
aReaction conditions: 1 a (0.25 mmol), 2 a (1.5 equiv), Pd(PPh3)4 (10 mol %), Cs2CO3 (2.1 equiv), DMA/H2O (6 mL, v/v=5 : 1) in one of the chambers (anodic chamber in the following step), 80 °C, 20 h, under nitrogen, and then DMA (additional 4 mL) [anode] and HBr aq (2 M, 10 mL) with two platinum electrodes. bIsolated yield is shown in parentheses.
Next, the scope of 2-bromopyridines 1 and arylbronic acids 2 was examined (Table 2). The reaction of 1 a with 2-methoxyphenylboronic acid (2 b) provided ortho C−H bromination product 4 ab in 66 % isolated yield. The use of 2-bromo-3-methylpyridine (1 b) and phenylboronic acid (2 c) resulted in the selective formation of monobromination product 4 bc in 66 % yield, even though 3 bc has two ortho C−H bonds. Steric repulsion between the methyl group on the pyridine ring and the introduced bromo group might disrupt the second C−H bond cleavage with the Pd catalyst.9 The steric repulsion between the methyl group and the ortho substituent was also suggested by the result that the reaction of 1 b with 2 a gave arylpyridine 3 ba in 83 % NMR yield with only a trace amount of the C−H bromination product 4 ba. While the electronic nature of the para substituent on the aryl group hardly affects the efficiency of the reaction of 1 b, an arylboronic acid bearing a CF3 group at the meta position (2 h) gave much lower yield of the product than that with electron-donating meta substituents such as Me and MeO groups.
Table 2. Pd-Catalyzed One-Pot Cross-Coupling/Electrochemical C−H Bromination of 1 with 2.a
aReaction conditions: 1 (0.25 mmol), 2 (1.2-1.6 equiv), Pd(PPh3)4 (10 mol %), Cs2CO3 (2.1 equiv), DMA/H2O (6 mL, v/v=5 : 1) in one of the chambers (anodic chamber in the following step), 80 °C, 20 h, under nitrogen, and then DMA (additional 4 mL) [anode] and HBr aq (2 M, 10 mL) with two platinum electrodes, 100 °C, 5 mA (15 F mol−1), 20 h. Values outside of parentheses are NMR yields, and isolated yields are shown in parentheses.
In the electrochemical C−H bromination described above, the source of the Br atom is considered to be hydrobromic acid and/or the bromide ion generated from 1 in the cross-coupling. In order to see if the Br atom contained in substrate 1 can be used as the sole Br source, the one-pot reaction was investigated using sulfuric acid instead of hydrobromic acid without using an external Br source. After screening the reaction conditions, it was found that the one-pot reaction using 1 M sulfuric acid in the C−H bromination for 15 h (11 F mol−1) provided product 4 aa in ca. 66 % NMR yield (Table 3).10 The one-pot reaction using sulfuric acid can be applied to the reaction of various substrates used in Table 2, and the corresponding bromoarenes 4 can be obtained, albeit mostly in lower yields.
Table 3. The Use of the Br Atom in 1 as the Sole Br Source for Electrochemical C−H Bromination.a
aReaction conditions: 1 (0.25 mmol), 2 (1.5 equiv), Pd(PPh3)4 (10 mol %), Cs2CO3 (2.1 equiv), DMA/H2O (6 mL, v/v=5 : 1) in one of the chambers (anodic chamber in the following step), 80 °C, 20 h, under nitrogen, and then DMA (additional 4 mL) [anode] and H2SO4 aq (1 M, 10 mL) [cathode] with two platinum electrodes, 100 °C, 5 mA (11 F mol−1), 15 h. Values outside of parentheses are NMR yields, and isolated yields are shown in parentheses. bBased on individual 4 runs. cIsolated from the sample obtained in 75 % NMR yield. dNot determined due to overlaps of NMR signals. eCalculated based on its ca. 95 % purity. fCalculated based on its ca. 92 % purity.
The one-pot procedure can be extended to an OFF/ON/OFF two-times switching protocol by conducting further Pd-catalyzed reaction (Scheme 2). After the cross-coupling/C−H bromination under the conditions described in Table 3, Suzuki-Miyaura coupling was performed after the addition of a ligand such as PPh3 and PtBu3⋅HBF4 (20 mol%, 2 equiv. to Pd) as well as K2CO3 (excess) to form N-containing teraryl derivative 5 in 47–53 % isolated yields, while only 10 % NMR yield of 5 was obtained in the absence of the additional ligand.
Scheme 2Open in figure viewerPowerPoint
Two-times electric current switching for synthesis of teraryl 5.
In summary, an “OFF/ON” switching protocol for a one-pot reaction of cross-coupling/electrochemical C−H bromination was developed to synthesize 2-(2-bromoaryl)pyridines in good yields. When sulfuric acid was added to the cathodic chamber, the Br atom contained in substrate 1 can be used as the sole Br source. The procedure was also extended to a two-times electric current switching protocol to conduct further arylation to obtain an N-containing teraryl derivative.
Acknowledgments
This work was supported in part by JST CREST Grant No. JPMJCR20R1.
Journal of Thermoplastic Composite Materials ( IF 3.027 ) Pub Date: 2023-07-19 , DOI:
10.1002/ijch.202300057
Introduction
Infections with multidrug-resistant bacteria are a growing health care concern, recently coined as a ‘silent pandemic’.1 Antimicrobial resistance does not only impair chances of a successful cure of patients with community-acquired infections, but also puts achievements of modern medicine such as chemotherapy, organ transplantations or other procedures associated with increased infection susceptibility at risk. The problem is exacerbated by a thin, overall insufficient pipeline of novel, resistance-breaking antibiotics.2 This is particularly true for Gram-negative pathogens, which have an asymmetric outer membrane with a distinct chemical composition that is impermeable for most small ‘drug-like’ molecules. To gain a more profound scientific understanding of bacterial translocation has been the subject of intense research efforts, as a prerequisite to find treatment solutions.3 One rational approach deals with targeting one of the entrance gates for nutrients of Gram-negative bacteria in a Trojan-Horse strategy (Figure 1):4 Ferric iron is essential for bacterial growth, but notoriously scarce in vivo due to the low solubility of the metal and competing iron storage systems of the host.5 Therefore, bacteria biosynthesize siderophores, low molecular weight ligands with a high affinity for iron that are secreted into the environment, and actively re-imported into bacteria as holo-complexes.6 By conjugating an antibiotic to the siderophore, a toxic cargo can be smuggled into the pathogen. The success and clinical relevance of this strategy has been recently proven with the launch of cefiderocol (mind the tradename: ‘FeTroja’), a catechol-conjugated cephalosporin.7
Figure 1Open in figure viewerPowerPoint
Iron uptake into Gram-negative bacteria and Trojan horse strategy. A) Mechanism of siderophore-mediated iron uptake and its use in Trojan horse conjugates. The siderophore is depicted as a black closed or open circle, and the drug as a grey-red ellipse. B) Structures of 1, 2, and 3. Iron-binding hydroxamates are shown in red, the DOTAM core in blue, and the antibiotic moiety in green.
We have embarked on designing artificial siderophores as Trojan Horses, which are featured by advantages such as tunable iron binding motifs, which translates in altered bacterial selectivity, a scalable and efficient synthetic access, and high stability.8 In particular, the 1,4,7,10-tetraazacyclododecane core, further functionalized to a DOTAM binder (Figure 1), has turned out to be a versatile scaffold for the accommodation of various antibiotics or imaging moieties, that have also been combined to full theranostics.9 DOTAM-based siderophores proved their functionality in vivo by the imaging of infections in mice by optical as well as positron emission tomography (PET) readouts.9a, 10 So far, we have employed only catechol motifs as iron binders due to their high affinity for the metal; however, they proved to be inferior to linear hydroxamates for the detection of bacteria-triggered chemiluminescent signals due to quenching effects of the catechols.8a Furthermore, mechanisms of the innate immune system to inactivate natural catecholate siderophores have been reported,5, 11 and their potentially unspecific binding capabilities towards off-targets constitute further, albeit theoretical concerns. Hydroxamates, on the other hand, have been applied successfully in a variety of siderophore conjugates.4a, 12 For these reasons, the present study aimed at introducing hydroxamates instead of catechols at the established DOTAM core. The synthesis and the biological characterization of a [3+1]-substituted DOTAM, substituted with three hydroxamate arms for iron binding and a fourth for the attachment of an antibiotic, is described in the following.
Journal of Thermoplastic Composite Materials ( IF 3.027 ) Pub Date: 2023-06-27 , DOI:
10.1002/ijch.202300068
Journal of Thermoplastic Composite Materials ( IF 3.027 ) Pub Date: 2023-05-31 , DOI:
10.1002/ijch.202300050
Journal of Thermoplastic Composite Materials ( IF 3.027 ) Pub Date: 2023-05-24 , DOI:
10.1002/ijch.202300060
1 Introduction
Organic Nitrenes (R−N) are typically highly reactive monovalent nitrogen species involved as singlet or triplet intermediates in numerous important chemical transformations such as C−H amination or aziridination reactions.1 The use of organic azides as convenient precursors enables catalytic transformations based on the corresponding transition metal complexes [M]−NR and recent studies provide comprehensive insight into electronic structure and mechanistic detail.2 Transition metal nitrido complexes [M]≡N represent an interesting alternative source for nitrogen atom transfer reactions in principle. They have attracted substantial recent interest in the context of N2 fixation,3 but concepts to use these species to generate nitrogenous products are far less developed. Nitrido complexes with pronounced nitrenoid character have long been suggested as (fleeting) reactive intermediates in nitrogen atom transfer reactions.4 However, examples for authentic terminal metallonitrenes [M]−N, metal analogs of organic nitrenes featuring monovalent atomic nitrogen ligands, have been established only recently by photocrystallographic, magnetic and quantum-chemical characterization.5 After photolysis of an azide precursor, a transient ground-state triplet PtII−N species was shown to swiftly undergo various N-atom transfer reactions. Detailed experimental and computational studies of the stoichiometric aldehyde amidation revealed a nucleophilic attack of the metallonitrene at the carbonyl group with an inverted selectivity compared to the common electrophilic nitrene transfer observed for organic homologs N−R.5a In most recent work, a photocatalytic protocol for silylamidation of aldehydes was devised based on the corresponding Pd(II) pincer platform, which provides convenient access to primary amides.5b We found substantial similarities between the Pt and the Pd complexes with respect to molecular and electronic structure but encountered unexpectedly severe problems during quantum-chemical reactivity studies of the latter, which lead us to conclude that also the results for the Pt system could not be trusted. We will expand on these problems, identify their origins, and suggest pragmatic solutions in the present contribution.
The coupled-cluster (CC) singles and doubles with perturbative triples model, CCSD(T),6 is widely regarded as the gold standard of (black-box) quantum chemistry.7 Commonly based on a single Hartree-Fock (HF) determinant as reference wave function, this method often provides excellent accuracy for molecular thermochemistry and kinetics if combined with large, highly polarized basis sets used within a suitable complete basis set (CBS) limit extrapolation procedure. Yet the computational effort for such calculations becomes prohibitive even for moderately sized molecules comprising, say, 10–15 heavy atoms, owing to its formal seventh-order scaling with the system size (viz. the number of correlated electrons). Modern developments based on fragment procedures,8 localized molecular orbitals,9 or machine learning,10 thus aim at breaking the scaling wall while maintaining exquisite accuracy. Common wisdom has it, however, that all these methods hold promise only if the system under study is sufficiently well described by the reference wave function used and if static correlation effects remain moderate. To some extent such problems can be detected by interpretation of coupled-cluster diagnostics such as the size of t1 amplitudes, commonly condensed into the diagnostic (a measure for the quality of the reference orbitals), or the size of t2 amplitudes (a measure for multi-reference character).11
For some years we have been applying the CCSD(T) method very successfully as part of a two-layer ONIOM approach to investigate the thermochemistry and kinetics of moderately large transition metal complexes, for which DFT failed to provide sufficient accuracy.3g, 12 The ONIOM approach separates a smaller model system, containing the electronically demanding regions, from the real system that is too large for a treatment at a sufficiently high level of theory. A mechanical embedding scheme then allows to extrapolate the high-level description of the model system to the entire molecule.13 Specifically, to ameliorate the extensive growth of computational effort with the basis set size we routinely employed the explicitly correlated CCSD(T*)-F12b ansatz as high-level method, which has been designed to provide results of CBS-limit quality in combination with moderately sized basis sets.14
In our quantum-chemical assessment of the Pt(II) nitrene reactivity with benzaldehyde (Scheme 1) we have used the ONIOM(CC-F12:DFT) approach to compensate for known DFT shortcomings identified in related studies.5a, 15 Although we observed borderline diagnostics for some stationary points along the reaction pathways studied, the results seemed nevertheless acceptable based on a favorable comparison with multi-reference NEVPT2 theory.5a For the closely related palladium analog, however, the CCSD(T*)-F12 part of the ONIOM approach led to a dramatic overstabilization of a key intermediate (Pd3, see below), with alarmingly large (T*) contributions exceeding 70 kcal mol−1 in relative energy. Obviously, the biradicaloid singlet character of these species represents a challenging tipping point for the applicability of single-reference coupled-cluster theory. While some case studies on species with moderate biradical character suggest that CCSD(T) theory can compensate for deficits of the HF single-determinant wave functions to some extent,16 a robust assessment of systems with stronger near-degeneracy effects typically requires much higher CC excitation levels or application of genuine multi-reference approaches.17 With the latter methods, however, a balanced description of dynamic and non-dynamic correlation effects required for reactivity studies is a non-trivial and computationally taxing enterprise even for small molecules. As an alternative, equation-of-motion coupled-cluster (EOM-CC) theory,18 and – particularly well-suited for the assessment of biradicals – its spin-flip variant (EOM-SF-CC)19 represents a conceptually robust single-reference approach to properly describe multi-configurational problems. In this context, the EOM-SF-CCSD(T)(a)* variant, which combines non-iterative triples20 with the EOM-SF scheme, holds particular promise to bring ‘gold-standard’ accuracy within reach.
Scheme 1Open in figure viewerPowerPoint
Stoichiometric benzaldehyde amidation by N-atom transfer from Pt(II) metallonitrene Pt1 (top) and sketch of computed key elementary steps (bottom).5a
In the DFT realm, in turn, a substantial body of work bears witness that biradical systems can successfully be addressed with great computational efficiency by means of the broken-symmetry (BS) approach.21 Motivated by a few reports on the successful application of BS-CC theory to related problems,22 we adopted this route here. As an interesting alternative we also tested the use of Kohn-Sham (KS) reference orbitals for coupled-cluster theory. This approach has received considerable attention in past decades and numerous reports have been put forth on beneficial effects of using DFT orbitals as reference for perturbation theory, configuration interaction, and coupled-cluster computations.23
In the following we show by comparison to approximate full configuration interaction (FCI) data obtained for a minimal model system that the use of BS or KS orbital references for limited CC expansions as well as EOM-SF-CC can yield substantially improved results in cases where conventional RHF-based CC theory fails miserably, even exceeding the error margins observed for critically acclaimed torture track cases of the past.16e, 24 As the KS-CCSD(T) approach is technically easy to realize in many available quantum chemistry programs we recommend it as a robust method to master intricate electronic structure problems with moderate multi-reference character. We show that in particular perturbative triples contributions, which have provided dramatically flawed results for biradicaloid singlet species using conventional HF orbitals, profit substantially from the use of a KS orbital reference. This is a notable finding in view of the critical importance of (T) contributions to reach chemical accuracy by means of CCSD(T) theory.6, 25 We show below how the results obtained for a small molecular model can be extrapolated to the real metal complexes by a two-layer ONIOM procedure and we establish in this way reaction pathway energetics for the Pd(II) and Pt(II) nitrene reaction with benzaldehyde, the latter results replacing earlier work.
Journal of Thermoplastic Composite Materials ( IF 3.027 ) Pub Date: 2023-05-10 , DOI:
10.1002/ijch.202300058
Introduction
The utilization of individual molecules as miniature electronic components was first envisioned in a seminal paper by Aviram and Ratner.1 Since then, the invention of breakthrough technologies for the visualization and manipulation of systems at the atomic and molecular levels advanced this prediction towards realization.2-11 Gaining control over the electron charge and spin degrees of freedom in such systems may further give rise to novel functionalities based on quantum mechanical phenomena, thus potentially redefining electronics and computation.2, 12-15 This, however, requires deep understanding of non-equilibrium dynamic and thermodynamic behavior of nanostructures coupled to their immediate surroundings and to the remote environment.16-21 Notably, the miniature nature of molecular-based systems allows for a unique interplay between the availability of high resolution experimental data and accurate theoretical and computational treatments of electron and spin transport. Therefore, theory and computation play a prominent role in gaining physical insights into fundamental transport mechanisms, interpreting experimental observations, predicting new physical phenomena, and designing novel electronic and spintronic components for quantum information processing at the molecular level.
Early advances towards a non-equilibrium description of electronic systems coupled to external heat and particle reservoirs involved steady-state descriptions of transport phenomena. The most powerful and widely used approach in this context is the Landauer formalism,22, 23 which relates the conductance of a given molecular system to the probability of an electron to transmit through the molecule.24-27 When applied with advanced non-equilibrium Green functions (NEGF)7, 24, 27, 28 techniques to evaluate the transmittance probability spectrum, a high level treatment of molecular junctions is attained, with possible consideration of inelastic scattering and strong correlation effects.29-34 Many practical NEGF applications rely on an underlying description of the electronic structure that is obtained from density functional theory (DFT).35 Within this approach, often referred to as NEGF-DFT, single particle Kohn-Sham (KS) molecular orbitals (MOs) are obtained self-consistently under an external bias,36-43 thus taking into account its influence on the electronic structure of the molecular device. The results obtained using NEGF-DFT based calculations often provide qualitative understanding of the physical features appearing in molecular electronic measurements. Nevertheless, quantitative discrepancies between the predicted currents and experimental results may exceed an order of magnitude.44 Apart from experimental uncertainties, these discrepancies reflect technical theoretical issues, such as poor understanding of the detailed atomic structure and structural dynamics of the molecular junction;45, 46 formal issues relating to the fact that NEGF-DFT hybridizes a non-equilibrium formalism with a ground state electronic structure theory;39, 47, 48 and perhaps above all that the underlying KS-DFT approach involves approximations that may considerably influence the outcome of the calculations.44, 49 Indeed NEGF calculations utilizing more advanced or beyond DFT approximations have been successful in improving quantitative accuracy.45, 50
Going beyond steady-state descriptions, a formally exact framework for treating excited state electron dynamics is provided by explicit time-dependent methods, notably time-dependent Green's function approaches or time dependent (current) density functional theory (TD(C)DFT). Indeed, many important advances in adapting such tools to the problem of electron transport have been made.51-93 The difficulty is that the former may be prohibitively expensive for routine use, whereas the latter requires care when implementing the open boundary conditions. This naturally bring us to the quest for a computationally expedient, yet sufficiently accurate and physically sound, treatment of open boundary conditions in TDDFT, or for that matter any underlying electronic structure treatment that can be phrased in terms of a single-particle framework. This would include a wide range of methods, from tight-binding and (semi−)empirical descriptions, through other mean-field treatments, to many-body perturbation theory and TDDFT itself.94 The salient issue is that standard electronic structure approaches are intrinsically designed to treat either isolated systems or infinitely periodic structures. This enables the description of both ground state properties and excited state dynamics in such systems, which is important for understanding their structural, electronic, and optical response characteristics. However, electronic transport phenomena require the description of a finite system coupled to external reservoirs. If the latter are at different equilibrium states, non-equilibrium charge transport through the finite system will occur.
Perhaps the simplest approach to tackling this issue is to circumvent it, namely, to rely on discharge dynamics in a finite system as a means of exploring some aspects of transport through the open system. The general scheme involves a finite model system that is prepared in a polar state using, e. g., an external electric field, and running the dynamics from this initial state in the absence of the polarizing field. For a sufficiently large model system, the resulting charge oscillations may exhibit a quasi-steady-state current that mimics the true steady-state of the corresponding open system.55, 57, 95, 96 This quasi-steady state is, however, limited in duration and is eventually suppressed by reflections from the finite model system edges. Therefore, using discharge dynamics to study open quantum system behavior is applicable only at short timescales and true steady state can never be reached.
One remedy to the above problem is to use cyclic boundary conditions with a single lead setup.47, 97-99 Here, electrons that exit the simulation box on one side re-enter it at the other side. The external field thus accelerates the circulating electrons, which requires the introduction of a deceleration term to avoid unrealistic buildup of velocities. This can be achieved by, e. g., introducing a quantum master equation with a dissipative term that simulates the effect of electron-phonon interactions. Importantly, this approach provides a true steady-state and is not affected by unphysical reflections from the boundaries of a finite model system. However, computational demands dictate the use of relatively small lead models and thus the temperature of the phonon bath and the coupling strength used in the master equation have to be tuned to unphysically large values to obtain physically meaningful transport results.100
An alternative approach is to employ a two-lead setup and use imaginary potentials to absorb the accelerated charges when reaching the edges of the system, hence simulating irreversible charge flow into the leads.51, 52, 101-109 Here, the main difficulty is the absence of charge conservation, limiting again the simulation to short time-scales, where charge depletion at the system boundaries does not significantly affect the transport dynamics at its center. This limitation has been overcome by introducing injection terms within a quantum master equation formulation that continuously drive the lead regions towards an appropriate equilibrium state.110-112 However, the approach was shown in some cases to produce unphysical state populations.113 Nonetheless, its intuitive and simple nature has triggered further efforts towards resolving the remaining difficulties and generalizing the methodology. One such approach, known as the driven Liouville von Neumann (DLvN) formalism, has emerged in recent years. In this Perspective, we explain the method, describe its current status, and provide an outlook for its future development.
Journal of Thermoplastic Composite Materials ( IF 3.027 ) Pub Date: 2023-05-09 , DOI:
10.1002/ijch.202300055
Art Olson's reflections
I never knew Richard Lerner to be unambitious or shy, and from the moment I met him, his enthusiasm and excitement for science made a lasting impression. He had come up to Berkeley in 1981 to visit me at the National Resource for Computation in Chemistry. I had one of the early interactive 3D computer graphics systems and he had learned of my interests in visualizing virus structure from Ian Wilson who had recently solved the influenza hemagglutinin crystal structure.1 Ian and I had both worked as crystallography postdocs at the same time in the Wiley/Harrison Labs at Harvard: Ian with Don Wiley and I with Steve Harrison, where I had worked on the first atomic structure of an intact spherical viral capsid.2, 3 Richard was anxious to map the locations of the antigenic hemagglutinin peptides that he had produced, and with Ian's structure and my 3D graphics we sat down and visualized all of them in a matter of an hour or so, clearly showing the relationship of spatial location to antigenicity. Richard was enthralled and our first papers together followed shortly4, 5.
I believe that experience helped to bolster Richard's determination to start a structural biology effort at Scripps. In fact, on the spot, Richard asked me if I'd consider leaving Berkeley and coming to Scripps. Having gotten my PhD at Berkeley, and happy to have returned there after my postdoc to a permanent position as a Staff Scientist, as a “Berkeley type” I was somewhat resistant to move to Southern California. Since my office was up on the hill at Lawrence Berkeley Labs, and I had a spectacular view of the San Francisco Bay and the Golden Gate Bridge, I defensively asked him if he could match such a view. Without skipping a beat – he said that he could and invited me to visit.
During the visit, I was impressed with Richard's vision and his plan to bring Ian Wilson and another Harrison postdoc, Jim Hogle, along to start up what was to be the first structural biology group at a biomedical research institute. When I asked him where my lab would be located, he pointed to the parking lot just north of his lab in the Immunology Building. “We're going to put a new lab building there, and you will have a great view of Torrey Pines Golf Course and the Pacific Ocean beyond,” he said. Richard was a compelling individual and his confidence impressed me enough to believe in his vision and join the effort. And so in late 1981 I started what I then called the “Molecular Graphics Lab.” After two or so years in a basement lab with no windows I moved into the newly constructed Molecular Biology building. His promise was kept, a wonderful view was restored and his vision for structural biology was realized.
When Richard recruited me, I had not even thought to ask for a contract or start-up package. Nonetheless, he generously supported our structural biology efforts by acquiring Scripps's first computer used for research – a Digital Equipment VAX 750 with a whopping 2 MB of memory and a 20 MB disk. Moreover, he enabled the purchase of an Evans and Sutherland 3D interactive graphics system, similar to the one we used in Berkeley. In fact, this was an improved version, since it actually had color graphics. Richard did not hesitate to buy this expensive system (about $200,000 in 1981), even though, at the time, people considered a color system as a “frill.” Shortly after acquiring the system, Richard stopped by with Francis Crick in tow. To his thrill, I was able to show Crick an interactive 3D model of the tomato bushy stunt virus (TBSV), validating the nature of the virus structure he had proposed in the 1950s based on gene size and its geometric restrictions for viral capsid protein content.
From the start, we were able to attract some great postdoctoral talent to Scripps. First to arrive was Michael Connolly, who, as a UCSF/UC Berkeley graduate student, had developed the first algorithm to compute and display the dot-based solvent-excluded molecular surface of protein structures. On his arrival he promptly started working on an improved version that could produce the actual analytical molecular surface geometry and enable more advanced visualizations resulting in a Science paper.6 Next to arrive were John Tainer and Libby Getzoff, who had recently solved the structure of Cu−Zn Superoxide dismutase at Duke University and were eager to calculate and visualize its electrostatic environment, which made it highly efficient in guiding the reactive oxygen species superoxide to the active site where it is disarmed. Our early collaborations with Richard involved using our newly developed computational and visualization approaches to analyze antigenicity and the function of antibodies, including designed catalysis.7-9
Whenever Richard casually dropped by my lab, he was like a kid in a candy shop looking and manipulating the latest structures. He was eager to expand our graphics capabilities in this pursuit. Through my and John and Libby's interactions utilizing early interactive graphics in the late 1970s we came to know Mike Pique, then a Computer Science graduate student at the University of North Carolina where he worked under Fred Brooks developing human-computer interfaces for molecular graphics. Mike was a graphics guru and shortly after John and Libby came to Scripps, we introduced Mike to Richard who hired him on the spot. Mike quickly started creating journal illustrations and cover images for many Scripps scientists (Figure 1), and soon Richard created a new position for Mike as the Scripps Director of Graphics Development.
Figure 1Open in figure viewerPowerPoint
A selection of some journal covers created by the Molecular Graphics Lab for Scripps researchers. a. Synthetic Vaccines21 – cover Art Olson; b. Atomic Mobility of Antigenic Sites7 – cover Libby Getzoff; c. Catalytic Antibodies22 – cover Art Olson; d. Zinc Finger Structure23 – cover Mike Pique; e. Catalytic antibodies24 – cover Mike Pique; f. Total Synthesis of D-enzyme23 – cover Art Olson; g. Self-assembling organic nanotubes25 – Art Olson; h. T-Cell Receptor Structure26 – cover Mike Pique; i. Nanoscale DNA Octahedron Synthesis27 – cover Mike Pique.
Over the 1980’s, armed with state-of-the-art computing and visualization capabilities, I was able to produce a number of 16 mm movies that explained the structures of viruses as well as antibodies and enzymes. For many years these films were widely circulated, and fortunately for me attracted postdoctoral scientists who were focused on biomolecular structure and also with an interest in graphics. In 1987, David Goodsell joined my lab as a postdoc and subsequently developed the first version of our ligand docking code, AutoDock10 which has become the most widely used and cited tool of its kind, and graphical techniques for volume rendering11 and non-photorealistic rendering. Moreover, David's highly researched integration of biomolecular structure information into comprehensive and comprehensible illustrations of cellular scale molecular landscapes has changed our view of life's molecular machinery.12
As the popularity of our open source AutoDock code spread in the ‘90’s with more chemists and biologists using it and publishing, I was able to attract a young medicinal chemist to the lab, Stefano Forli. Stefano not only knew medicinal chemistry, but also knew the AutoDock code and had already contributed a new computational method to it. In the lab he continued to extend the capabilities of the code and has opened up new collaborations with Scripps chemists Jeff Kelley,13 Barry Sharpless14 and Ben Cravatt.15
Richard was a great cheerleader for our work, and thanks to his support over the years, we have impacted the trajectory of molecular graphics and molecular modeling in science and beyond. Through Richard's wide network of personal connections, he introduced me to a film producer, Eddie Garrick, who had been hired by the Walt Disney Company to produce a 3D Omnimax film for the GE Horizons pavilion in the forthcoming EPCOT Center in Florida. The film was part of a ride through a dome projecting the story of how the future of science was perceived through the ages. At that time in 1983, Garrick had decided that molecular graphics embodied the current view of the future of science, and I ended up creating that part of the immersive ride, a trip spiraling along the major groove of the double helix of DNA, and then being encapsulated by viral subunits. It played for over 15 years – with impacts that ranged from gleeful to dizzying.
Richard was not only a visionary, but also a “rainmaker.” I was privileged to witness his persuasiveness and agility in brokering partnerships with corporate and other funding sources to enhance the capabilities of the Institute. For over 30 years, collaborations with companies enabled Scripps to grow continuously in both depth and breadth, expanding to cell biology, chemistry and neuroscience. While I wasn't privy to all the dealing that went on, I did participate in a few forays that Richard assembled to demonstrate Scripps’ capabilities. At one of these expeditions, at Sandoz Pharmaceuticals (which became part of Novartis) he met Michel Sanner, an applied mathematician and computer scientist who had mathematically characterized the molecular surfaces calculated by Mike Connolly's program allowing him to implement a blazingly fast surface calculation method that is still in use today in thousands of laboratories around the world.16 Richard immediately induced him to come work as a postdoc in my lab.
Even the Scripps PhD program had its beginnings involving Richard's international diplomacy. His interest in synthetic malaria vaccines brought him into contact with Columbian immunologist Manuel Pataroyo. In 1985 Richard convinced Pataroyo to organize a scientific conference in Bogata. It was shortly after the attack on the Columbian Palace of Justice. During that meeting, Lerner actually signed a “treaty” with the President of Columbia, establishing a scientific and educational collaboration between that nation and Scripps. Those of us present at the Presidential Palace ceremony looked on in amazement – unsure of the implications, both scientific and political. In its course, there were no significant negative political repercussions, and it did lead to the first graduate student at Scripps Research, Hiro Aravelo, who after that meeting came from Columbia to Ian Wilson's lab and became Scripps's first PhD graduate.
One of the most idiosyncratic of Richards′ inspirational moments arose from him connecting a toy I invented to a synthetic chemist. I had been exploring the visualization potential of the emerging 3D printing technology at the time and used the known structure of the poliovirus, which had been solved at Scripps, to develop a 3D-printed physical model of 12 polio viral pentamers that could, by random shaking, self-assemble into its intact viral capsid. It worked by complimentary magnets at the interfaces.17 One day when Richard dropped by the lab, I demonstrated the toy, and he loved it. He mentioned it to Udi Keinan, who was at Scripps at that time, inducing a meeting between us. In showing the model to Udi, we hypothesized that a similar mechanism could be designed at the atomic scale using pentagonal chemical building blocks. We came up with some corranuline-based models that launched an effort combining molecular dynamics and synthetic chemistry that resulted in a Lerner-communicated PNAS paper18 and Udi's subsequent work on self-assembling containers.19, 20 Richard's playfulness was another of his endearing characteristics that sparked inspiration and inventiveness in his colleagues.
Journal of Thermoplastic Composite Materials ( IF 3.027 ) Pub Date: 2023-05-08 , DOI:
10.1002/ijch.202300038
1 Introduction
Life is very strange. Modern science has little doubt that living things are composed of nothing but physical and chemical ‘stuff’, yet in some incomprehensible way that ‘stuff’ behaves strikingly different to non-living ‘stuff’. Living things are cognizant, aware of themselves and their environment, in continual need of energy and resources for self-maintenance, and through active management of themselves and their environment doggedly pursues an agenda, one broadly associated with survival and reproduction. Moreover, that cognizant character is increasingly understood to underpin all life forms.1-3 Even bacteria, exemplifying simplest prokaryotic life, are able to both sense and respond to a strikingly large range of environmental signals. Lyon has gone as far as to claim that bacteria do the equivalent of ‘decide,’ ‘talk,’ ‘listen,’ ‘cheat,’ ‘eavesdrop,’ ‘lure,’ ‘vote’ as part of life's processes,4 while Broach has gone the extra mile in proposing that bacteria are actually able to ‘think’.5 Thus, regardless of the precise language that might be chosen to express life's cognitive functions, it is now generally accepted that highly developed cognitive capabilities are already present in all life forms, including the very simplest ones.4-6
But that leads to a long-standing and inexplicable physical quandary: how could ‘stuff’ of any kind be cognitive, let alone have thoughts? If the cosmos is fundamentally physical, how can mental characteristics of any kind exist? More remarkably, how could that mental capability already be present in simplest life? A mental dimension is seemingly incompatible with a physical/material epistemology, an incompatibility that confounded the leading physicists of the 20th century.7-10 Max Delbrück, for example, spoke of the “feeling of absurdity evoked by the question ‘mind from matter’”.10 The issue is a far-reaching one as our current understanding of the cosmos and the natural order that underpins it, are brought into question by the ‘mind-body’ problem.11
In this Review we describe recent developments in chemical theory and practice which together seek to offer new insights into the mind-matter dichotomy by outlining how a mental capability could arise within certain material forms, as well as offering a physical/chemical mechanism for its emergence. Our conclusion can be stated forthwith: the mental world is physically based and derives from a recently discovered, but, as yet, inadequately recognized state of matter, a kinetic state of matter – dynamic, energized, thermodynamically unstable, yet persistent.12, 13 Such kinetic states of matter are increasingly understood to constitute an integral part of the physical world in much the same way that the traditional thermodynamic states of matter have been till now.13i-13m As will be discussed, all living things, with their unusual emergent properties, exemplify physico-chemical structures in that dynamic kinetic state, and, as was recently reported,14 it is the from the reality of such states that a mental dimension is able to emerge.
Journal of Thermoplastic Composite Materials ( IF 3.027 ) Pub Date: 2023-04-25 , DOI:
10.1002/ijch.202300024
Introduction
Vibrio cholerae is the causative agent of cholera, an acute diarrheal disease that infects millions worldwide and kills at least 95,000 annually.1 Strains of V. cholerae belonging to serogroups O1 and O139 produce the cholera toxin (CT), which causes the severe cholera diarrheal symptoms in humans.2 While the majority of V. cholerae O1 and O139 strains carry CT genes, the majority of V. cholerae non-O1/O139 strains do not possess these genes. The species V. cholerae is ubiquitous in aquatic environments, including fresh and marine waters, and is associated with zooplankton, mainly copepods3 and chironomids.4 Recently, we have demonstrated that chironomids are natural reservoirs of both toxigenic O1 and O139 serogroups as well as of non-toxigenic V. cholerae strains (non-O1/O139 serogroups).5
The major virulence factor contributing to human disease is CT, which is encoded in the ctxAB operon. This operon is located within the CTX genetic element integrated into the V. cholerae genome by the CTX phage.2 CT is a protein complex consisting of two subunits (A and B) responsible for the massive, watery diarrhea characteristic of cholera infection. Subunit B binds to the epithelial cells of the human small intestine and aids in intercellular delivery of subunit A that permanently activates intercellular G protein by blocking its GTPase activity. This results in continuous activation within intestinal epithelial cells of the adenylyl cyclase that synthesizes cAMP. Chronically high concentrations of cAMP trigger the enhanced secretion of chloride, bicarbonate, and water into the intestinal lumen. These result in dehydration and electrolyte loss, which are the major pathologies of cholera.2
Journal of Thermoplastic Composite Materials ( IF 3.027 ) Pub Date: 2023-04-22 , DOI:
10.1002/ijch.202300042
1 Introduction
Recent advances in the understanding of cancer biology have changed cancer treatment paradigms from traditional chemotherapies to targeted therapies.1 Many cancer-associated or cancer-specific cell surface antigens have been identified over the years that formed the basis of cancer immunotherapy using monoclonal antibodies (mAbs).1f The therapeutic effect of mAbs usually comes from two distinct steps: the first step is the specific binding of antibody to a target antigen on tumor cells and the second step is the recruiting of immune cells by the antibody to kill the target cell by the released cytokines from the immune cells or by antibody-dependent cellular phagocytosis (ADCP),2 antibody-dependent cellular cytotoxicity (ADCC),3 complement-dependent cytotoxicity (CDC).4 In addition, by taking advantage of the selectivity of mAbs and the potency of cytotoxic small molecules, antibody-drug conjugates (ADC)5 have been developed to further improve the selectivity and efficacy of targeted therapy.
ADC comprises a mAb that is highly specific for the target antigen and humanized for longer circulatory half-life and reduced immunogenicity, and conjugated to a highly potent cytotoxic agent against cancer cells with low off-target effect with a linker that is stable in circulation to prevent premature release and cleavable to facilitate the release of the payload intracellularly or in the tumor microenvironment.2a, 6 Regarding the internalization of ADC upon administration, the antibody moiety first binds to the tumor-specific antigen, then the whole ADC-antigen complex undergoes receptor-mediated endocytosis.7 It is then processed in the lysosome or the late endosome to release the active cytotoxin. The cytotoxic agent usually blocks the critical cellular mechanisms for cancer survival, such as DNA or microtubule assembly, leading to tumor cell apoptosis. The first human clinical trial of ADC consisting of an anti-carcinoembryonic antigen antibody conjugated to a vinca alkaloid payload called vindesine was conducted in 1983 to treat advanced-stage metastatic carcinomas;8 however, this study failed to demonstrate the desired clinical efficacy. Lessons from several clinical studies over the years led to the refinement and improvement of ADCs with desired therapeutic index. Further technological advancements resulted in the approval of thirteen ADC drugs by the USFDA by the end of 2022.9 MylotargTM was the first ADC approved in 2000 for the treatment of CD33-positive acute myelogenous leukemia. However, it was voluntarily withdrawn from the market due to a lack of clinical benefits and fatal toxicity. In 2017, Mylotarg was again approved for patients with CD33-positive acute myeloid leukemia (AML).10 The most recent addition to the list of approved ADCs is ELAHERETM from Immunogen Inc. for treatment of folate receptor α (FRα)-positive, platinum-resistant epithelial ovarian cancer.11
For an ideal ADC design, selecting an antibody to target a novel antigen with high affinity and specificity is highly desirable. In addition, the target antigen must predominantly be expressed on the surface of the target cell with minimal presence on the healthy cell. It should also undergo rapid internalization to drive the delivery and release of cytotoxic payload inside the tumor cell. Previously, our group reported that the globo-series glycosphingolipids, such as Globo H and stage-specific embryonic antigen-4 (SSEA4) and SSEA3 antigens, are exclusively overexpressed on many solid tumors. SSEA4, a hexasaccharide glycosphingolipid initially identified in human embryonic stem cells, was subsequently shown to be highly expressed on malignant glioma, breast, ovarian, and prostate cancers, and the high expression was linked to poor prognostic outcome. The potential of SSEA4 as a tumor-specific antigen for the development of ADC was demonstrated by the discovery of OBI-998,12 an ADC comprising a humanized anti-SSEA4 antibody linked to the highly potent microtubule-disrupting agent monomethyl auristatin E (MMAE), that showed significant SSEA4-dependent anti-tumor efficacy in a variety of animal models.
Besides selecting optimal target-specific mAb and the highly potent cytotoxin, conjugation chemistry and the linker design are critical factors that affect ADC efficacy especially with regard to pharmacology and therapeutic window.13 The most commonly used methods for tethering mAb to a payload and linker are based on chemical and enzymatic conjugation. Traditionally, ADCs (e. g., Mylotarg, Cadcyla and Adcetris) were constructed by utilizing accessible amino acid residues (e. g., lysine or cysteine) on antibodies for controlled chemical conjugation with activated linker moieties.14 However, these strategies generated heterogeneous ADC species with variable antibody-drug ratios (DARs) and conjugation sites, which can lead to reduced efficacy. In addition, ADCs with high DAR can result in a decrease in potency, risk of aggregation, reduced half-life, and premature systemic release of payload.15 Nevertheless, these limitations were overcome by the insertion of non-natural amino acids through genetic engineering.16 Enzymatic conjugation strategies have been used to install a unique handle on native or engineered mAb that allows site-specific conjugation to the payload. For example, bacterial transglutaminase is an enzyme that catalyzes the acyl transfer reaction between specific glutamine (Q295)17 within the antibody and the linker containing primary amine at one end, resulting in the generation of ADC with a defined DAR of 2, and a DAR of 4 can be reached with N297Q.18 The N-glycan at N297 in the Fc-domain of antibody provides another attractive site for payload conjugation without the need for genetic engineering.19 For example, the core fucose, galactose, or sialic acid residues on N-glycan have been modified with the desired tag for site-specific conjugation of payloads.20 Our development of homogeneous antibodies with in vitro glycoengineering allows us to develop a robust approach for site-specific conjugation of payload to the Fc-glycan of antibody.21
Here, we reported the development of an ADC consisting of a homogeneous anti-SSEA4 antibody, chMC813-70, conjugated to the anti-neoplastic agent, MMAE, site-specifically through a linker to the Fc-glycan. We utilized in vitro glycoengineering to insert an azido-fucose tag in the antibody Fc-glycan using human α-1,3 fucosyltransferase. A bi-antennary complex type glycan was modified with azido-fucose and tranglycosylated to IgG-GlcNAc acceptor to provide a handle for site-specific payload conjugation to give a well-defined DAR of 4. ADCs were constructed by using non-cleavable and cleavable linker containing a cathepsin B cleavage site. The resultant ADCs showed excellent target specificity, rapid internalization, and potent cytotoxicity. Taken together, these results support the proof of principle that anti-SSEA4 ADC is a potential therapeutic agent for treatment of SSEA4-bearing solid tumors. It is noted that conjugation of payload to the antibody-Fc glycan has been reported,20a but development of a site-specific labelling platform using homogeneous antibodies to probe antibody internalization and ADC efficacy as demonstrated in this study represents a new efficient and high-yield approach to ADC.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术4区 | MATERIALS SCIENCE, COMPOSITES 材料科学:复合4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
9.60 | 39 | Science Citation Index Expanded | Not |
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